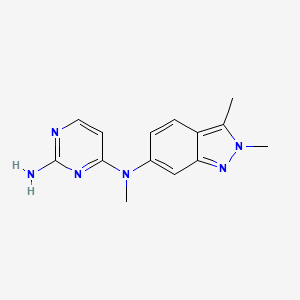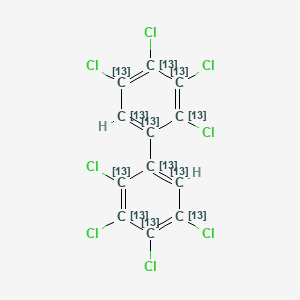
Abiraterone Acetate 5,6-Epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abiraterone Acetate 5,6-Epoxide is a derivative of Abiraterone Acetate, a well-known antiandrogen medication used primarily in the treatment of prostate cancer. This compound is characterized by the presence of an epoxide group at the 5,6-position, which may impart unique chemical and biological properties. Abiraterone Acetate itself is a selective inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1), crucial in the biosynthesis of androgens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Abiraterone Acetate 5,6-Epoxide typically involves the epoxidation of Abiraterone Acetate. One common method includes the reaction of Abiraterone Acetate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to introduce the epoxide group at the 5,6-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: The epoxide group can be reduced to form diols under specific conditions.
Substitution: The epoxide ring can be opened by nucleophiles, leading to various substitution products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the initial epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to convert the epoxide to diols.
Substitution: Nucleophiles like amines or alcohols can open the epoxide ring under acidic or basic conditions.
Major Products:
Diols: Formed from the reduction of the epoxide group.
Substituted Products: Various products depending on the nucleophile used in the substitution reaction.
Applications De Recherche Scientifique
Abiraterone Acetate 5,6-Epoxide has several applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of new pharmaceuticals and chemical processes
Mécanisme D'action
The mechanism of action of Abiraterone Acetate 5,6-Epoxide is similar to that of Abiraterone Acetate. It inhibits the enzyme cytochrome P450 17A1 (CYP17A1), which is involved in the biosynthesis of androgens. By inhibiting this enzyme, the compound reduces the production of testosterone and other androgens, which are crucial for the growth of prostate cancer cells .
Comparaison Avec Des Composés Similaires
Abiraterone Acetate: The parent compound, used widely in prostate cancer treatment.
Enzalutamide: Another antiandrogen used in prostate cancer therapy.
Bicalutamide: A non-steroidal antiandrogen used in combination with other treatments for prostate cancer.
Uniqueness: Abiraterone Acetate 5,6-Epoxide is unique due to the presence of the epoxide group, which may confer different chemical reactivity and biological activity compared to its parent compound and other similar antiandrogens .
Propriétés
Numéro CAS |
1868064-50-9 |
|---|---|
Formule moléculaire |
C26H33NO3 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
[(1S,2R,5S,7R,9S,11S,12S,16S)-2,16-dimethyl-15-pyridin-3-yl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate |
InChI |
InChI=1S/C26H33NO3/c1-16(28)29-18-8-11-25(3)22-9-10-24(2)20(17-5-4-12-27-15-17)6-7-21(24)19(22)13-23-26(25,14-18)30-23/h4-6,12,15,18-19,21-23H,7-11,13-14H2,1-3H3/t18-,19-,21-,22-,23-,24+,25+,26-/m0/s1 |
Clé InChI |
HIXCRYBQWBGPEX-MWPMRTMJSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C[C@H]5[C@]2(C1)O5)CC=C4C6=CN=CC=C6)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C3CCC4(C(C3CC5C2(C1)O5)CC=C4C6=CN=CC=C6)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol](/img/structure/B15292417.png)




![2-Azaspiro[4.5]decane-2-carboxamide](/img/structure/B15292448.png)
![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)


![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)


